Futibatinib (TAS-120) is a small molecule designed for scientific research examining its potential to inhibit the activity of fibroblast growth factor receptors (FGFRs) 1-4. [] It is classified as a kinase inhibitor and stands out due to its irreversible binding mechanism, a characteristic that differentiates it from other FGFR inhibitors. [] This unique attribute allows futibatinib to demonstrate strong preclinical activity against acquired resistance mutations commonly associated with other FGFR inhibitors. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for various cancers driven by FGFR aberrations, notably including intrahepatic cholangiocarcinoma. [, , , ]
Futibatinib was synthesized using a series of chemical reactions that included Suzuki coupling, Sonogashira coupling, and amide bond formation to introduce a 3,5-dimethoxybenzene moiety. The synthesis pathway was guided by structure-activity relationship studies that aimed to optimize the compound's efficacy against FGFR2. The synthetic route emphasizes the importance of nucleophilic reactivity at specific positions on the pyrazolopyrimidine core, which is crucial for the compound's inhibitory activity .
The synthesis process can be summarized as follows:
Futibatinib's molecular structure can be represented as follows:
The binding interactions involve hydrogen bonds with residues in the ATP-binding pocket of FGFRs, primarily with cysteine 491 in FGFR2 .
Futibatinib primarily undergoes reactions typical for covalent inhibitors, where it reacts with thiol groups in target proteins. The mechanism involves the formation of a covalent bond between the acrylamide group of futibatinib and cysteine residues within the FGFR kinases. This reaction can be characterized as follows:
Futibatinib exerts its pharmacological effects by irreversibly binding to the ATP-binding pocket of FGFRs. This action inhibits the phosphorylation activity essential for downstream signaling pathways involved in cell proliferation and survival. The process can be described in steps:
Futibatinib possesses several notable physical and chemical properties:
Futibatinib is primarily utilized in clinical settings for treating cancers characterized by aberrant FGFR signaling, such as cholangiocarcinoma and other solid tumors with FGFR mutations or amplifications. Its application has been validated through clinical trials demonstrating efficacy and safety profiles conducive to patient treatment regimens .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: